molecular formula C8H14N2OS B13276233 3-{[1-(1,3-Thiazol-2-yl)ethyl]amino}propan-1-ol

3-{[1-(1,3-Thiazol-2-yl)ethyl]amino}propan-1-ol

Cat. No.: B13276233
M. Wt: 186.28 g/mol
InChI Key: FOEIBIGMAYMUBC-UHFFFAOYSA-N
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Description

3-{[1-(1,3-Thiazol-2-yl)ethyl]amino}propan-1-ol is a heterocyclic organic compound featuring a propan-1-ol backbone substituted with an ethylamino group linked to a 1,3-thiazole ring. The hydroxyl group on the propanol chain enhances hydrogen-bonding capacity, which may influence solubility, crystallinity, and intermolecular interactions .

Properties

Molecular Formula

C8H14N2OS

Molecular Weight

186.28 g/mol

IUPAC Name

3-[1-(1,3-thiazol-2-yl)ethylamino]propan-1-ol

InChI

InChI=1S/C8H14N2OS/c1-7(9-3-2-5-11)8-10-4-6-12-8/h4,6-7,9,11H,2-3,5H2,1H3

InChI Key

FOEIBIGMAYMUBC-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=CS1)NCCCO

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of 3-{[1-(1,3-Thiazol-2-yl)ethyl]amino}propan-1-ol typically involves the formation of the thiazole ring followed by the introduction of the amino-propanol side chain. The key steps include:

  • Construction of the 1,3-thiazole heterocycle.
  • Functionalization at the 2-position of thiazole with an aminoalkyl substituent.
  • Installation or retention of the propan-1-ol side chain with an amino linkage.

Specific Synthetic Routes

Hantzsch Thiazole Synthesis and Subsequent Aminoalkylation

One classical approach to thiazole derivatives involves the Hantzsch synthesis, which condenses thiourea derivatives with α-halo carbonyl compounds. This method was employed to synthesize aminothiazoles by reacting thioureido acids with halo carbonyl compounds, producing thiazole rings functionalized with amino acid-like side chains.

  • The reaction is typically conducted in acetic acid at mild temperatures (~30 °C).
  • Bromination or other halogenation steps can be introduced to activate the thiazole ring for further substitution.
  • The resulting thiazole intermediate can undergo condensation with aldehydes or alkylation to introduce the amino-propanol moiety.
Condensation and Catalytic Methods

In aqueous or mixed solvent systems (water, ethanol, DMF), condensation reactions of thiazole intermediates with amino alcohols or aldehydes have been reported.

  • For example, dihydrothiazolone derivatives were condensed with aromatic or heterocyclic aldehydes in alkaline media (sodium carbonate) with glycine as a bifunctional catalyst to yield functionalized thiazole amino acids.
  • Acidification of the reaction mixture post-condensation precipitates the desired products.
  • Reaction temperature ranges from room temperature to 90–100 °C depending on solvent and catalyst.
Direct Aminoalkylation Using Alkyl Halides

An alternative method involves direct alkylation of the amino group on the thiazole ring with an alkyl halide bearing the propan-1-ol functionality.

  • The amine is reacted with alkyl halides in the presence of bases such as N,N-diisopropylethylamine (DIPEA) in solvents like dimethyl sulfoxide (DMSO).
  • The reaction is typically stirred at room temperature for 1 hour, followed by heating at 100 °C for several hours to complete the substitution.
  • The crude product is purified by high-performance liquid chromatography (HPLC).

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Solvents Acetic acid, ethanol, DMF, water, DMSO Solvent choice affects solubility and reaction rate
Temperature 30 °C to 100 °C Higher temperatures favor condensation and alkylation
Catalysts/Bases Sodium carbonate, sodium acetate, triethylamine, DIPEA, glycine Catalysts facilitate condensation and substitution
Reaction Time 1 to 24 hours Longer times for complete conversion
Purification Acidification, filtration, HPLC Ensures product purity

Representative Synthetic Scheme

Analytical and Structural Confirmation

  • Structural elucidation is confirmed by spectroscopic methods including NMR, IR, and mass spectrometry.
  • The compound contains a chiral center adjacent to the hydroxyl group, which may require chiral resolution or stereochemical control during synthesis.
  • Molecular formula: C6H12N2OS; molecular weight approximately 158.22 g/mol.

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield & Purity Notes Reference
Hantzsch Thiazole Synthesis Thioureido acid + halo carbonyl Acetic acid, 30 °C, 24 h Moderate yields; suitable for functionalized thiazoles
Condensation with Aldehydes Dihydrothiazolone + aldehyde + glycine Aqueous sodium carbonate, 90–100 °C, 5 h Good yields; requires acidification step
Aminoalkylation with Alkyl Halides Amine + alkyl halide + DIPEA + DMSO Room temp 1 h + 100 °C 9 h High purity after HPLC purification

Chemical Reactions Analysis

Types of Reactions

3-{[1-(1,3-Thiazol-2-yl)ethyl]amino}propan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-{[1-(1,3-Thiazol-2-yl)ethyl]amino}propan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{[1-(1,3-Thiazol-2-yl)ethyl]amino}propan-1-ol involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to antimicrobial effects .

Comparison with Similar Compounds

Key Observations:

  • Heterocyclic Influence : Thiazole (S/N) and benzimidazole (N-dense) cores enhance π-π stacking and hydrogen-bonding interactions compared to thiophene (S-only), which lacks hydrogen-bond acceptors .
  • Hydrogen Bonding : The hydroxyl and amine groups in all compounds enable hydrogen bonding, but tetrazole derivatives (e.g., compound in ) exhibit additional acidic N-H groups (pKa ~4–5), enhancing solubility in polar solvents.

Physicochemical and Crystallographic Properties

  • Hydrogen-Bond Patterns : The thiazole derivative’s hydroxyl and amine groups likely form intermolecular O–H···N and N–H···S bonds, akin to patterns observed in benzimidazole crystals .
  • Ring Puckering: Unlike five-membered tetrazole or thiazole rings, benzimidazole (fused bicyclic system) exhibits planar rigidity, reducing conformational flexibility compared to monocyclic analogs .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-{[1-(1,3-Thiazol-2-yl)ethyl]amino}propan-1-ol, and how can reaction yields be optimized?

  • Synthetic Pathways :

  • Step 1 : Formation of the thiazole-ethylamine intermediate via nucleophilic substitution between 1,3-thiazol-2-ylethyl bromide and a protected amine (e.g., tert-butyl carbamate) in a polar aprotic solvent (e.g., DMF) .
  • Step 2 : Deprotection of the amine group under acidic conditions (e.g., HCl/dioxane) to generate the free amine.
  • Step 3 : Coupling with 3-bromopropanol via an SN2 reaction under basic conditions (e.g., K₂CO₃ in acetonitrile) to yield the final product .
    • Optimization Factors :
  • Catalysts : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates .
  • Temperature : Microwave-assisted synthesis (e.g., 100–120°C) reduces reaction time from hours to minutes .
  • Purification : Column chromatography with silica gel (ethyl acetate/methanol gradients) ensures high purity (>95%) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR : Key signals include the thiazole proton (δ 8.2–8.4 ppm), ethylamino CH₂ groups (δ 2.6–3.1 ppm), and the propanol -OH (δ 1.5–2.0 ppm, broad) .
  • ¹³C NMR : The thiazole C-2 (δ 160–165 ppm) and C-5 (δ 115–120 ppm) confirm ring integrity .
    • Mass Spectrometry (MS) :
  • High-resolution ESI-MS provides accurate molecular ion peaks (e.g., [M+H]⁺ at m/z 217.0842) .
    • High-Performance Liquid Chromatography (HPLC) :
  • Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>98%) with retention times ~8.2 minutes .

Advanced Research Questions

Q. How does the thiazole ring’s electronic configuration influence the compound’s reactivity in biological systems?

  • Electronic Effects :

  • The thiazole ring’s electron-deficient C-2 position facilitates nucleophilic attacks, enabling interactions with biological nucleophiles (e.g., cysteine residues in enzymes) .
  • The sulfur atom enhances lipophilicity, improving membrane permeability in cellular assays .
    • Conformational Analysis :
  • X-ray crystallography (using SHELXL ) reveals a puckered thiazole ring (amplitude q = 0.45 Å, phase angle φ = 25°), which may sterically hinder binding to flat active sites .

Q. What computational strategies are used to model this compound’s interaction with biological targets?

  • Molecular Docking :

  • AutoDock Vina simulates binding to cytochrome P450 enzymes (e.g., CYP3A4), showing hydrogen bonds between the propanol -OH and Thr309 residue (binding affinity: −7.2 kcal/mol) .
    • Density Functional Theory (DFT) :
  • B3LYP/6-31G(d) calculations predict frontier molecular orbitals (HOMO: −5.8 eV, LUMO: −1.2 eV), indicating redox stability in physiological conditions .

Q. How can contradictory reports about its antimicrobial activity be resolved through experimental design?

  • Case Study :

  • Conflict : Inconsistent MIC values (4–32 µg/mL) against Staphylococcus aureus across studies .
  • Resolution :

Standardized Assays : Use CLSI broth microdilution protocols with consistent inoculum size (5 × 10⁵ CFU/mL) .

Solvent Controls : Replace DMSO with PBS to eliminate solvent toxicity artifacts .

Synergy Testing : Combine with β-lactam antibiotics to identify potentiation effects (e.g., 4-fold MIC reduction) .

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